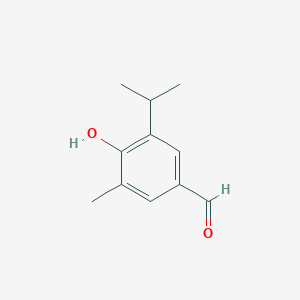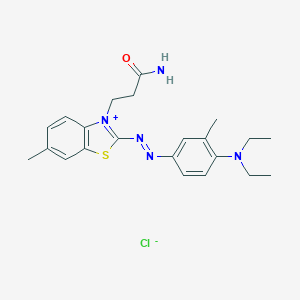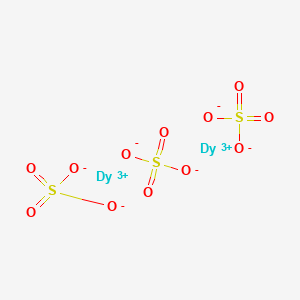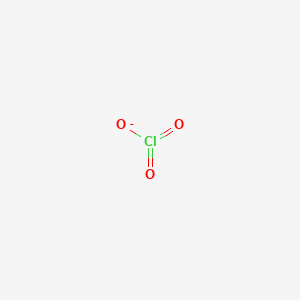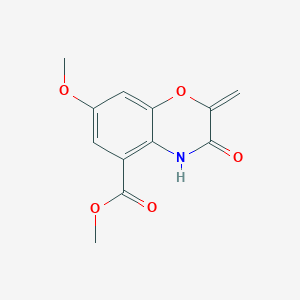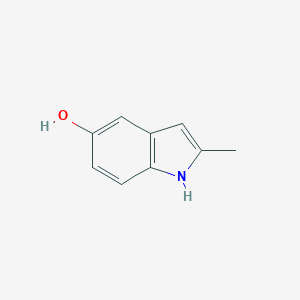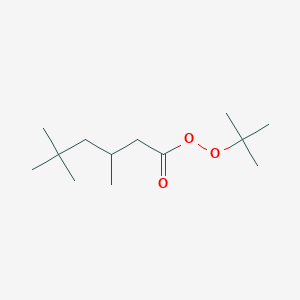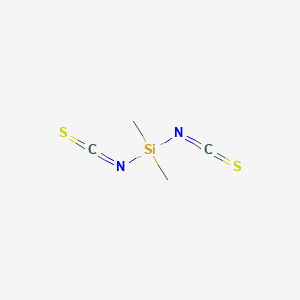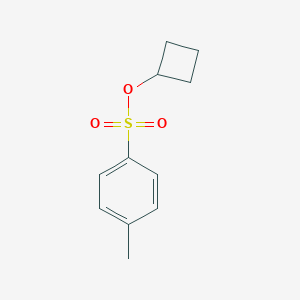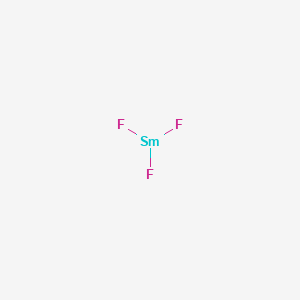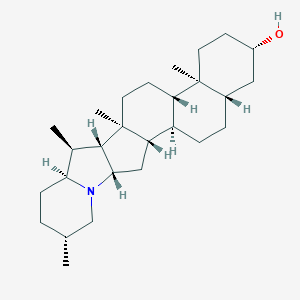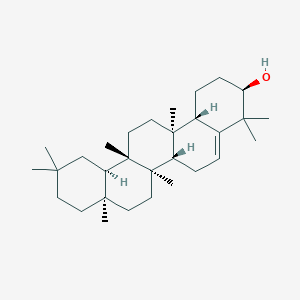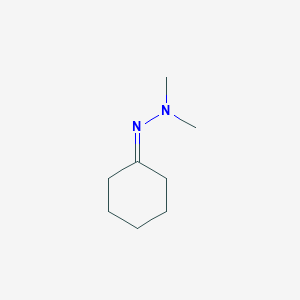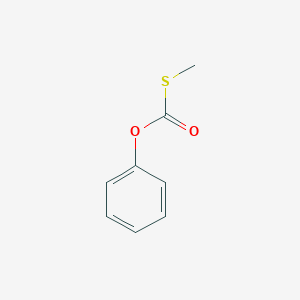
Phenyl methylsulfanylformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl methylsulfanylformate (PMSF) is a chemical compound that is widely used in scientific research for its ability to inhibit serine proteases. This compound is commonly used in biochemistry and molecular biology experiments as a protease inhibitor to prevent the degradation of proteins during purification processes.
Mecanismo De Acción
Phenyl methylsulfanylformate is a reversible inhibitor of serine proteases. It works by reacting with the active site of the protease enzyme, forming a covalent bond with the serine residue in the active site. This covalent bond prevents the protease enzyme from hydrolyzing peptide bonds in proteins, thereby inhibiting proteolysis.
Biochemical and Physiological Effects:
Phenyl methylsulfanylformate has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is not found in nature and is not metabolized by living cells. However, Phenyl methylsulfanylformate can have toxic effects on living cells if it is not properly handled and disposed of.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Phenyl methylsulfanylformate in lab experiments is its ability to inhibit serine proteases without affecting other enzymes or proteins. This makes it a useful tool for the isolation and purification of specific proteins. However, Phenyl methylsulfanylformate has some limitations, such as its instability in aqueous solutions and its potential toxicity to living cells. It is also relatively expensive compared to other protease inhibitors.
Direcciones Futuras
There are several future directions for the use of Phenyl methylsulfanylformate in scientific research. One area of research is the development of new and more effective protease inhibitors that are less toxic and more stable than Phenyl methylsulfanylformate. Another area of research is the application of Phenyl methylsulfanylformate in the study of protease enzymes and their role in disease processes. Additionally, Phenyl methylsulfanylformate can be used in the development of new drugs that target specific proteases involved in disease processes.
Métodos De Síntesis
Phenyl methylsulfanylformate is synthesized by reacting phenol with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction produces Phenyl methylsulfanylformate as a white crystalline solid with a melting point of 94-96°C. The purity of the synthesized Phenyl methylsulfanylformate can be determined using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Phenyl methylsulfanylformate is widely used in scientific research as a protease inhibitor to prevent the degradation of proteins during purification processes. It is commonly used in the isolation and purification of enzymes, membrane proteins, and other proteins that are sensitive to proteolysis. Phenyl methylsulfanylformate is also used in the preparation of cell lysates for western blotting and other protein analysis techniques.
Propiedades
Número CAS |
13509-28-9 |
|---|---|
Nombre del producto |
Phenyl methylsulfanylformate |
Fórmula molecular |
C8H8O2S |
Peso molecular |
168.21 g/mol |
Nombre IUPAC |
phenyl methylsulfanylformate |
InChI |
InChI=1S/C8H8O2S/c1-11-8(9)10-7-5-3-2-4-6-7/h2-6H,1H3 |
Clave InChI |
DLYZNVYLULHBQS-UHFFFAOYSA-N |
SMILES |
CSC(=O)OC1=CC=CC=C1 |
SMILES canónico |
CSC(=O)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



